molecular formula C21H16FN7O B1684599 Acalisib CAS No. 870281-34-8

Acalisib

Cat. No.: B1684599
CAS No.: 870281-34-8
M. Wt: 401.4 g/mol
InChI Key: DOCINCLJNAXZQF-LBPRGKRZSA-N
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Description

Acalisib, also known as GS-9820, is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This compound is primarily investigated for its potential immunomodulating and antineoplastic activities. It is under clinical investigation for the treatment of various lymphoid malignancies, including chronic lymphocytic leukemia and non-Hodgkin’s lymphoma .

Biochemical Analysis

Biochemical Properties

Acalisib plays a significant role in biochemical reactions by inhibiting the PI3Kδ enzyme . This interaction with PI3Kδ is crucial as PI3K is one of the most important kinases at the crossroad to the B-cell receptor and cytokine receptor, which play a key role in cell survival, proliferation, and migration .

Cellular Effects

This compound has shown to have profound effects on various types of cells and cellular processes. It influences cell function by inhibiting signaling pathways associated with cancer cell dependence on the tumor microenvironment . It has been observed to suppress IgE receptor PI3K-mediated CD63 expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding and inhibition of the PI3Kδ enzyme . This inhibition disrupts the signaling pathways associated with cell survival, proliferation, and migration, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

In a phase 1b study, this compound was administered to adults with recurrent lymphoid malignancies in escalating doses . Over time, changes in the effects of this compound were observed, including its impact on cellular function . Detailed information on this compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in the PI3K/Akt/mTOR signaling pathway . By inhibiting PI3Kδ, this compound can potentially affect metabolic flux or metabolite levels. Detailed information on the specific metabolic pathways that this compound is involved in is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acalisib is synthesized through a multi-step process involving the formation of a quinazolinone core structure. The key steps include:

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions: Acalisib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modifications at the purine and quinazolinone moieties .

Scientific Research Applications

Acalisib has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Acalisib is compared with other PI3K inhibitors, such as:

    Idelalisib: The first-in-class PI3Kδ inhibitor approved for the treatment of relapsed/refractory chronic lymphocytic leukemia.

    Duvelisib: A dual PI3Kδ and PI3Kγ inhibitor used for the treatment of relapsed/refractory chronic lymphocytic leukemia.

    Copanlisib: A pan-PI3K inhibitor with activity against multiple PI3K isoforms.

Uniqueness: this compound’s high selectivity for PI3Kδ and its potential for reduced adverse effects make it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

6-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN7O/c1-12(27-19-17-18(24-10-23-17)25-11-26-19)20-28-16-8-7-13(22)9-15(16)21(30)29(20)14-5-3-2-4-6-14/h2-12H,1H3,(H2,23,24,25,26,27)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCINCLJNAXZQF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870281-34-8
Record name Acalisib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870281348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acalisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVW60IDW1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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